![molecular formula C6H5Cl2N3 B1387872 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 785775-01-1](/img/structure/B1387872.png)

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Descripción general

Descripción

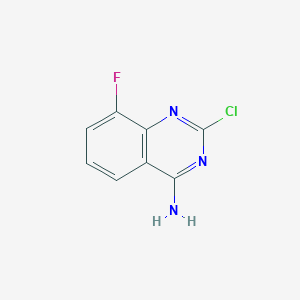

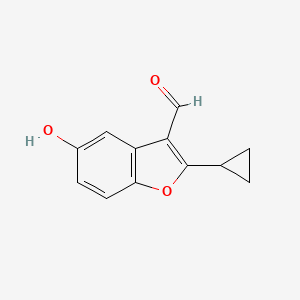

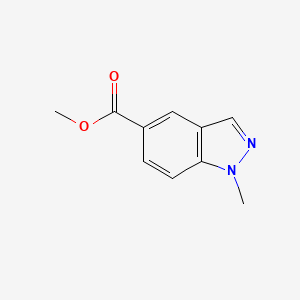

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound with the empirical formula C6H5Cl2N3 . It is a solid substance and is used as a unique chemical in early discovery research . It is also known to exist as a hydrochloride .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves several steps . The process starts with 3-pyrrolidine carboxylic acid reacting with thiourea to produce 1,2,3,4,5,7-hexahydro-4-oxo-2-thio-1,1-dimethylethyl ester. This then reacts to produce 1,2,3,4,5,7-hexahydro-2,4-dioxo-1,1-dimethylethyl ester .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 190.03 or 226.49 when it exists as a hydrochloride .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not detailed in the search results, pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a solid substance . Its predicted boiling point is 405.8±45.0 °C and its predicted density is 1.400±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for therapeutic properties, particularly in the development of kinase inhibitors which are crucial in targeted cancer therapies .

Agriculture

In the agricultural sector, this compound serves as a chemical precursor in the synthesis of herbicides and pesticides. Its structural framework is incorporated into molecules designed to control weed and pest populations effectively, contributing to crop protection strategies .

Material Science

The compound’s derivatives are investigated for their potential use in material science, especially in creating novel polymers with enhanced properties. These polymers could have applications ranging from industrial manufacturing to biodegradable materials .

Environmental Science

Research into the environmental impact of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine includes studying its degradation products and their persistence in ecosystems. Understanding its behavior in the environment helps in assessing its safety and ecological footprint .

Analytical Chemistry

This compound is used as a standard or reference material in chromatography and spectrometry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods in chemical analysis .

Biochemistry

In biochemistry, the compound is of interest for its role in studying enzyme-substrate interactions. It can act as an inhibitor or substrate analog for various enzymes, aiding in elucidating their mechanisms and functions .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P338 + P351) .

Direcciones Futuras

While specific future directions for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not mentioned in the search results, there are suggestions for the development of new pyrimidines as anti-inflammatory agents . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the Ataxia Telangiectasia and Rad3 related (ATR) kinase . ATR kinase is a key regulatory protein in the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer treatment .

Mode of Action

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA .

Biochemical Pathways

The inhibition of ATR kinase affects the DDR pathway. Under normal conditions, ATR kinase senses and responds to replication stress. When inhibited by 2,4-dichloro-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine, the ddr pathway is disrupted, leading to an accumulation of single-strand breaks in dna .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its storage conditions suggest that it is stable under inert gas at 2-8°C .

Result of Action

The inhibition of ATR kinase by 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine leads to an accumulation of single-strand breaks in DNA . This disruption of the DDR pathway can lead to cell death, particularly in cancer cells that rely on ATR kinase for survival .

Action Environment

The action of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature and the presence of oxygen . .

Propiedades

IUPAC Name |

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXFGDOFMONWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660009 | |

| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

785775-01-1 | |

| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)

![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)

![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)

![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)